1,7-Octadiene
Overview
Description
1,7-Octadiene (C8H14) is a light flammable organic compound . It has been used by researchers to assist ethylene in a cross-enyne metathesis Diels–Alder reaction . Plasma polymerized this compound films deposited on silica can produce particles with tuned hydrophobicity .
Synthesis Analysis
The metallocene catalyst showed higher activity than the nickel α-diimine catalyst in homo- and copolymerization . The 1H NMR studies confirmed the formation of copolymers containing 8–47% of this compound . In the copolymerization of hexene and diene, as the amount of incorporated diene in the copolymers increased, their Tg increased .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
This compound has been used in a study to assess the structure and reaction rate in olefin ring-closing metathesis of a series of simple dienes . It has also been used in a study to investigate micropatterned surfaces prepared by plasma polymerization . The suitability and efficiency of the catalyst have been compared by studying the effect of four independent factors such as reaction temperature, the feed mole ratio of this compound to TBHP, catalyst loading, and reaction time on the yield of 1,2-epoxy-7-octene for optimization of reaction conditions .
Physical and Chemical Properties Analysis
This compound is a colorless liquid with a chemical formula of C8H14 . It has a molar mass of 110.200 g·mol−1 . The density of this compound is 0.746 g/mL at 25 °C . It has a boiling point of 114–121 °C .
Scientific Research Applications
Pyrolysis and Thermal Degradation
- 1,7-Octadiene plays a role as an intermediate during the thermal degradation of cis-decalin, leading to the formation of aromatic hydrocarbons at high temperatures (Bredael, 1982).
Surface Hydrophobicity and Polymer Films
- Plasma polymerization of this compound on silicon wafers and glass slides significantly reduces surface free energy, indicating its utility in modifying surface hydrophobicity (Akhavan, Jarvis, & Majewski, 2013).
Polymerization and Copolymerization
- Polymerization of this compound with various metallocene catalysts results in poly(this compound)s with different microstructures. The degree of cyclization in these polymers is influenced by the type of catalyst and polymerization conditions (Naga, Shiono, & Ikeda, 1999).
Chemical Synthesis
- This compound assists in the development of novel multicomponent tandem cross-enyne metathesis-Diels-Alder reactions, proving its versatility in chemical synthesis (Fustero et al., 2012).
Kinetic and Mechanistic Studies
- The kinetics of various reactions involving this compound, such as epoxidation and dichlorocyclopropanation, have been extensively studied, providing insights into reaction mechanisms and rate-controlling steps (Wang & Rajendran, 2007).
Unique Chemical Behaviors
- This compound exhibits unique insertion modes in copolymerization processes, forming distinctive structural units in polymers (Naga & Toyota, 2004).
Catalytic Synthesis
- Catalytic synthesis of this compound from ethylene and cyclohexene demonstrates its potential in creating specific hydrocarbon structures (Kustov & Furman, 2018).
Computational Studies
- Density Functional Theory (DFT) studies on this compound polymerization catalyzed by non-bridged half-titanocene systems provide theoretical insights into the selectivity and efficiency of these polymerization processes (Pan et al., 2016).
Biological Applications
- Studies on Pseudomonas oleovorans highlight the potential of this compound in biotechnological applications, particularly in biotransformations and biocatalysis (Schwartz & Mccoy, 1973; Schwartz & Mccoy, 1977).
Mechanism of Action
Target of Action
1,7-Octadiene is a light flammable organic compound . It is primarily used as a crosslinker and source of ethylene in chemical reactions . The primary targets of this compound are the carbon atoms in an alkene, where it assists in the formation of new bonds during reactions .
Mode of Action
This compound interacts with its targets through a process known as metathesis . In this process, double bonds between carbon atoms are broken and reformed in new arrangements. This allows this compound to assist ethylene in a cross-enyne metathesis Diels–Alder reaction . The result is the formation of new compounds with different properties.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the metathesis reaction pathway . This pathway involves the breaking and reforming of double bonds between carbon atoms. The metathesis reaction of this compound proceeds smoothly by two pathways in the direction of the formation of the product of the chain growth, 1,7,13-tetradecatriene, and intramolecular cyclization into cyclohexene .
Result of Action
The result of this compound’s action is the formation of new compounds through the metathesis reaction. For example, it can assist in the formation of 1,7,13-tetradecatriene and cyclohexene . These new compounds can then be used in various applications, such as the production of plasticizers, perfumes, and epoxy resins .
Safety and Hazards
Future Directions
1,7-Octadiene was plasma polymerized onto silicon wafers and glass slides under a broad range of input specific energies and deposition times to study the hydrophobicity of deposited films . Deposition of plasma polymerized this compound (ppOD) film resulted in a decrease of glass slide surface free energy (SFE) from ≈71 to 44 mJ·m−2 .
Biochemical Analysis
Biochemical Properties
1,7-Octadiene is primarily used in the epoxidation process, which is an important process for chemical synthesis . In this process, this compound interacts with a heterogeneous polybenzimidazole supported Mo (VI) catalyst and tert-butyl hydroperoxide (TBHP) as an oxidising reagent . The product of this reaction is 1,2-epoxy-7-octene .
Cellular Effects
Its epoxidation product, 1,2-epoxy-7-octene, has been found to have antioxidant and anti-cancer properties .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the Mo (VI) catalyst during the epoxidation process . This interaction leads to the formation of 1,2-epoxy-7-octene .
Temporal Effects in Laboratory Settings
In laboratory settings, the epoxidation of this compound has been optimized using response surface methodology . The maximum yield of 1,2-epoxy-7-octene that can be reached is 66.22% at a feed molar ratio of 7.97:1, reaction temperature of 347 K, 0.417 mol% catalyst loading, and reaction time of 218 min .
Metabolic Pathways
Its epoxidation product, 1,2-epoxy-7-octene, is known to be involved in antioxidant pathways .
Subcellular Localization
Its epoxidation product, 1,2-epoxy-7-octene, is known to exert its antioxidant and anti-cancer effects at the cellular level .
Properties
IUPAC Name |
octa-1,7-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-4H,1-2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJBRBSPAODJER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
Record name | 1,7-OCTADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0606 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26374-83-4 | |
Record name | 1,7-Octadiene, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26374-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6063147 | |
Record name | 1,7-Octadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [ICSC] Colorless liquid with a strong odor; [Alfa Aesar MSDS], COLOURLESS LIQUID. | |
Record name | 1,7-Octadiene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19298 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,7-OCTADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0606 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
114-121 °C | |
Record name | 1,7-OCTADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0606 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
9 °C | |
Record name | 1,7-OCTADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0606 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
Record name | 1,7-OCTADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0606 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
15.0 [mmHg] | |
Record name | 1,7-Octadiene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19298 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3710-30-3 | |
Record name | 1,7-Octadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3710-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-Octadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,7-OCTADIENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82324 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,7-Octadiene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,7-Octadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octa-1,7-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.959 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,7-OCTADIENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4H29T34J2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,7-OCTADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0606 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-70 °C | |
Record name | 1,7-OCTADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0606 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,7-octadiene?
A1: this compound has the molecular formula C8H14 and a molecular weight of 110.20 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Common spectroscopic techniques include:
- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. This is particularly useful for determining the microstructure of polymers incorporating this compound [, , , , , , ].
- DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy: This NMR technique helps differentiate between different types of carbon atoms (CH, CH2, CH3), providing further insight into polymer microstructure [, , , ].
- Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups present in this compound and its derivatives, such as C=C bonds. It is also valuable for studying the composition of plasma-polymerized films [, , , ].
Q3: What is unique about the structure of this compound compared to other dienes?
A3: Unlike conjugated dienes where double bonds are separated by a single bond, this compound is a non-conjugated diene. This means its double bonds are separated by more than one single bond, leading to distinct reactivity compared to conjugated dienes.
Q4: How is this compound used in polymer synthesis?
A4: this compound is primarily used as a comonomer in the production of various polymers, including polyethylene and polypropylene [, , , , , , , ]. It can be incorporated into the polymer backbone through different insertion modes, leading to diverse polymer architectures and properties.
Q5: What are the advantages of using this compound as a crosslinking agent in acrylic acid resins?
A5: Acrylic acid resins crosslinked with this compound exhibit faster swelling kinetics and achieve higher swelling ratios compared to those crosslinked with the more rigid divinylbenzene []. This allows for faster and more efficient loading of heavy metal ions from water.
Q6: How does the polymerization of this compound with ethylene differ depending on the catalyst used?
A6: The catalyst plays a crucial role in determining the insertion mode of this compound during copolymerization with ethylene:
- Metallocene catalysts with cyclopentadienyl or pentamethylcyclopentadienyl ligands typically lead to copolymers containing both 1-hexenyl branches (from 1,2-insertion) and 1,3-disubstituted cycloheptane units (from cyclization insertion) [].
- Zirconocene catalysts with indenyl ligands predominantly yield copolymers with 1,3-disubstituted cycloheptane units [].
- Constrained-geometry catalysts exhibit a unique insertion mode, favoring cyclization of this compound after a single ethylene insertion, leading to 1,5-disubstituted cyclononane units in the polymer backbone [].
Q7: How can the microstructure of poly(this compound) be controlled during polymerization?
A7: The microstructure is significantly influenced by:
- Catalyst Type: Different catalysts promote varying degrees of cyclization versus linear insertion of this compound [, , ].
- Polymerization Temperature: Lower temperatures generally favor cyclization, leading to a higher fraction of saturated units in the polymer [].
- Monomer Concentration: Increasing the concentration of this compound decreases the cyclization selectivity, resulting in a more linear polymer structure with a lower fraction of saturated units [].
Q8: How does this compound participate in olefin metathesis reactions?
A8: this compound can act as both a substrate and a reagent in olefin metathesis reactions, catalyzed by metal carbene complexes. For example, in the presence of a suitable catalyst, this compound undergoes ring-closing metathesis (RCM) to form cyclohexene and ethylene [, , ].
Q9: What is the role of this compound in tandem cross-enyne metathesis (CEYM)-Diels-Alder reactions?
A9: this compound acts as an in situ source of ethylene in these tandem reactions [, ]. The ethylene liberated during the RCM of this compound subsequently participates in the CEYM step, enabling the efficient synthesis of complex cyclic compounds. This approach offers a useful alternative to traditional methods requiring external ethylene sources.
Q10: How has Density Functional Theory (DFT) been used to study this compound polymerization?
A10: DFT calculations have provided valuable insights into the mechanism and selectivity of this compound polymerization catalyzed by specific catalyst systems.
- DFT studies on the (η5-C5Me5)TiCl2(O-2,6-iPr2C6H3)/MAO system revealed the energetic favorability of repeated insertion over intramolecular cyclization, explaining the observed high selectivity for linear polymer formation [].
- Calculations also revealed that the insertion of seven-membered rings formed via cyclization is kinetically and thermodynamically disfavored, likely due to steric hindrance, supporting the preference for linear insertion [].
Q11: How can computational methods contribute to understanding the reactivity of this compound in different reactions?
A11: Computational methods like DFT can:
- Elucidate Reaction Mechanisms: By modeling reaction pathways and calculating activation energies, DFT helps identify the most likely mechanism and understand factors influencing selectivity [, ].
- Predict Product Distributions: DFT can predict the relative stabilities of different possible products, providing insights into reaction outcomes [].
- Study Catalyst-Substrate Interactions: Computational models can shed light on how different catalysts interact with this compound, influencing its reactivity and insertion mode during polymerization [, ].
Q12: What are the products of this compound biotransformation by Pseudomonas oleovorans?
A13: Pseudomonas oleovorans can epoxidize this compound, producing both 7,8-epoxy-1-octene and 1,2-7,8-diepoxyoctane [, , ]. The enzyme system responsible for this transformation requires molecular oxygen and NADH, suggesting a similar mechanism to alkane hydroxylation also catalyzed by this organism.
Q13: How does cyclohexane affect the biotransformation of this compound by Pseudomonas oleovorans?
A14: Incorporating a high concentration of cyclohexane into the fermentation medium significantly enhances the conversion of this compound to its epoxides. This approach also facilitates product separation and concentration [].
Q14: How can plasma-polymerized this compound (ppOD) be used for environmental remediation?
A15: ppOD exhibits hydrophobic and oleophilic properties, making it effective for removing petroleum hydrocarbons from water []. Studies have shown ppOD-coated silica particles can efficiently adsorb motor oil, kerosene, and crude oil, highlighting their potential for water purification and environmental remediation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.